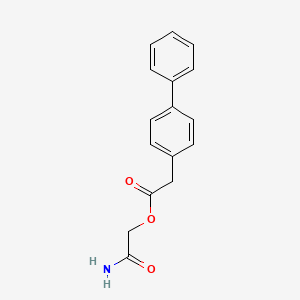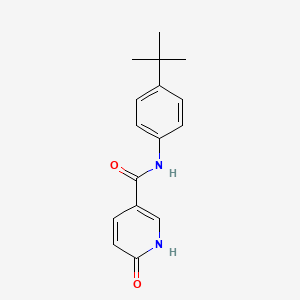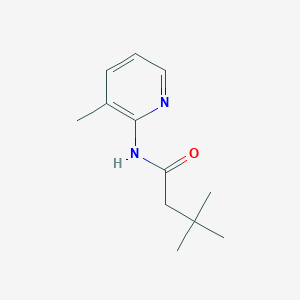![molecular formula C26H21NO4 B7467560 [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate](/img/structure/B7467560.png)
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate, also known as ONC1, is a potent anticancer agent that has gained significant attention in the scientific community. ONC1 belongs to the class of small molecule inhibitors that target the mitochondrial F1Fo-ATP synthase.
作用機序
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate targets the mitochondrial F1Fo-ATP synthase, which is responsible for the production of ATP in the mitochondria. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate binds to the OSCP subunit of the F1Fo-ATP synthase, which leads to the inhibition of ATP synthesis. This inhibition disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and decrease cancer cell migration and invasion. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has also been found to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and ultimately cell death.
実験室実験の利点と制限
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has several advantages for lab experiments. It has been found to be effective against a wide range of cancer types, making it a versatile tool for cancer research. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate does have some limitations for lab experiments. Its low solubility in water can make it difficult to work with, and its potency can make it challenging to determine the optimal concentration for experiments.
将来の方向性
There are several future directions for [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate research. One potential direction is to investigate the combination of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate with other anticancer agents to enhance its efficacy. Another direction is to study the effect of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate on cancer stem cells, which are known to be resistant to traditional chemotherapy. Additionally, the development of more soluble derivatives of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate could improve its usefulness in lab experiments and potential clinical applications.
合成法
The synthesis of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate involves the reaction of 2-bromoethyl naphthalene-1-carboxylate with 4-phenylmethoxyaniline followed by oxidation using potassium permanganate. The final product is obtained after purification using column chromatography. The yield of the synthesis is approximately 50%.
科学的研究の応用
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has shown great potential as an anticancer agent in preclinical studies. It has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, prostate cancer, and leukemia. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has been shown to induce apoptosis in cancer cells by inhibiting the mitochondrial F1Fo-ATP synthase. This inhibition leads to the disruption of the mitochondrial membrane potential, which triggers the release of cytochrome c and activates the caspase cascade, ultimately leading to cell death.
特性
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c28-25(18-31-26(29)24-12-6-10-20-9-4-5-11-23(20)24)27-21-13-15-22(16-14-21)30-17-19-7-2-1-3-8-19/h1-16H,17-18H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOXBYPIGHEMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone](/img/structure/B7467496.png)

![ethyl (E)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467509.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)
![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)
![5-methyl-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7467532.png)
![Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B7467535.png)

![5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B7467547.png)
![7,9-dichloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467555.png)